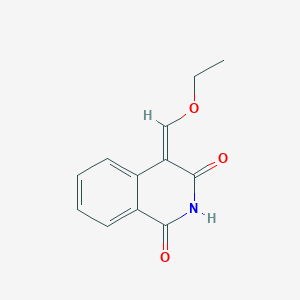

4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione

CAS No.:

Cat. No.: VC13297203

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | (4Z)-4-(ethoxymethylidene)isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15)/b10-7- |

| Standard InChI Key | UPFHOYKZRKIAIQ-YFHOEESVSA-N |

| Isomeric SMILES | CCO/C=C\1/C2=CC=CC=C2C(=O)NC1=O |

| SMILES | CCOC=C1C2=CC=CC=C2C(=O)NC1=O |

| Canonical SMILES | CCOC=C1C2=CC=CC=C2C(=O)NC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic structure comprising an isoquinoline moiety (a benzene ring fused to a pyridine ring) and a 1,3-dione functional group. The ethoxymethylene group (–CHOCHCH) at position 4 introduces stereoelectronic effects that enhance reactivity. The (4Z)-stereochemistry is confirmed by its IUPAC name, (4Z)-4-(ethoxymethylidene)isoquinoline-1,3-dione, and spectroscopic data .

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.22 g/mol | |

| SMILES Notation | CCOC=C1C2=CC=CC=C2C(=O)NC1=O | |

| CAS Number | 18630-93-8 | |

| Solubility | Low aqueous solubility, soluble in DMSO |

The conjugated system formed by the dione and ethoxymethylene groups contributes to its UV-Vis absorption at 270–320 nm, a property exploited in analytical characterization.

Synthesis and Reaction Pathways

Cascade Reactions

A metal-free synthesis route involves the oxidative cross-coupling of -alkyl--methacryloylbenzamide with aryl aldehydes. This cascade reaction proceeds via alkene activation, radical addition to the aromatic ring, and cyclization to yield the isoquinoline-dione core. The method achieves yields of 65–78% under mild conditions (25–40°C, 12–24 hours) .

Condensation Reactions

Alternative approaches employ condensation of isoquinoline-1,3-dione derivatives with ethoxyacetylene or ethoxyaldehyde precursors. For example, refluxing isoquinoline-1,3-dione with ethoxyacetaldehyde in acetic acid produces the target compound in 70% yield.

Table 2: Comparison of Synthesis Methods

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimetabolites. Derivatives with modified ethoxy groups show enhanced blood-brain barrier penetration, highlighting potential in neuropharmacology.

Material Science

Its rigid bicyclic structure and electron-deficient dione moiety make it a candidate for organic semiconductors. Preliminary studies report a bandgap of 3.2 eV, suitable for photovoltaic applications .

Challenges and Future Directions

Pharmacokinetic Limitations

Poor aqueous solubility (logP = 1.8) and rapid hepatic metabolism (t = 1.2 hours in mice) hinder therapeutic utility. Prodrug strategies and nanoformulations are under investigation.

Synthetic Optimization

Current methods suffer from moderate yields and scalability issues. Flow chemistry and photocatalytic approaches may address these gaps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume